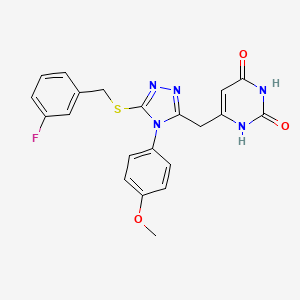

6-((5-((3-fluorobenzyl)thio)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Comprehensive Analysis of 6-((5-((3-Fluorobenzyl)thio)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione

The compound is a complex molecule that appears to be related to various heterocyclic compounds with potential biological activities. While the specific compound is not directly mentioned in the provided papers, the structural motifs such as pyrimidine diones and triazole rings are common in the literature for their diverse biological activities, including herbicidal, antidiabetic, and potential antidiabetic properties.

Synthesis Analysis

The synthesis of related compounds typically involves cyclization reactions and substitutions. For instance, the synthesis of 6-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione compounds involves cyclization of trifluoroacetoacetate ethyl with substituted-urea . Similarly, the synthesis of 6-[4-(allyl/phenyl)-5-thioxo-1,2,4-triazol-3-yl]pyrimidine-2,4-diones involves cyclization of carbonyl-thiosemicarbazides in a basic medium . These methods could potentially be adapted for the synthesis of the compound by using appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of related compounds has been confirmed using various spectral techniques, including 1H NMR, 13C NMR, UV-visible, and FT-IR spectroscopy, as well as single-crystal X-ray diffraction analysis . These techniques would likely be applicable in confirming the structure of the compound .

Chemical Reactions Analysis

The related compounds exhibit reactivity towards electrophiles, with alkylation and acetylation reactions being common . The presence of a triazole ring and a pyrimidine dione in the compound suggests potential sites for such reactions, which could be explored for further chemical modifications.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been explored using computational methods such as density functional theory (DFT) and time-dependent DFT (TD-DFT) . These methods provide insights into the electronic structures, including HOMO and LUMO energy values, and molecular electrostatic potential (MEP) analysis, which can predict nucleophilic and electrophilic sites. Such analyses would be valuable for understanding the reactivity and properties of the compound .

Relevant Case Studies

While no direct case studies on the compound are provided, the papers do mention the biological activities of structurally similar compounds. For example, certain pyrimidine dione compounds show good herbicidal activities , and thiazolidine diones exhibit hypoglycemic and hypolipidemic activities . These findings suggest that the compound may also possess interesting biological properties worthy of further investigation.

Wissenschaftliche Forschungsanwendungen

Synthesis of Novel Compounds

Novel Benzodifuranyl and Thiazolopyrimidines Derivatives

Research has led to the synthesis of novel compounds, such as benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone. These compounds have shown significant anti-inflammatory and analgesic activities. Notably, some derivatives exhibit high inhibitory activity on COX-2 selectivity, demonstrating analgesic and anti-inflammatory potential comparable to standard drugs like sodium diclofenac (Abu‐Hashem et al., 2020).

Pyrido[2,3-d]pyrimidine Derivatives

Another study focused on the efficient synthesis of novel (hydroxybenzoyl)pyrido[2,3-d]pyrimidine heterocycle derivatives. These compounds were analyzed using spectral techniques and computational methods, revealing insights into their electronic structures and potential reactivity sites (Ashraf et al., 2019).

Herbicidal Activities

The synthesis of 6-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione compounds has shown that some possess good herbicidal activities. This suggests potential agricultural applications for controlling weed growth, with specific compounds demonstrating effectiveness at low concentrations (Huazheng, 2013).

Potential Biological Activities

Analgesic and Anti-inflammatory Agents

The research into benzodifuranyl and thiazolopyrimidines derivatives highlights their potential as novel analgesic and anti-inflammatory agents. Their synthesis and biological evaluation suggest a promising avenue for developing new therapeutic agents (Abu‐Hashem et al., 2020).

Structural and Spectral Exploration

The study on pyrido[2,3-d]pyrimidine derivatives offers insights into their structural characteristics and potential applications in various fields, including pharmaceuticals. These findings underscore the importance of structural and spectral analysis in understanding the properties of novel compounds (Ashraf et al., 2019).

Eigenschaften

IUPAC Name |

6-[[5-[(3-fluorophenyl)methylsulfanyl]-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18FN5O3S/c1-30-17-7-5-16(6-8-17)27-18(10-15-11-19(28)24-20(29)23-15)25-26-21(27)31-12-13-3-2-4-14(22)9-13/h2-9,11H,10,12H2,1H3,(H2,23,24,28,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQTSOJMMDHECIF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C(=NN=C2SCC3=CC(=CC=C3)F)CC4=CC(=O)NC(=O)N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18FN5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-((5-((3-fluorobenzyl)thio)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(3-chloro-4-methylphenyl)oxalamide](/img/structure/B2529928.png)

![N-(2-ethoxyphenyl)-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide](/img/structure/B2529930.png)

![Propan-2-yl 4,4,4-trifluoro-2-[4-[(4-fluorophenyl)sulfonylamino]-1-hydroxynaphthalen-2-yl]-3-oxobutanoate](/img/structure/B2529932.png)

![Ethyl 1-((3,4-dimethoxyphenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate](/img/structure/B2529934.png)

![2-[[1-(3-Chloro-4-methoxyphenyl)sulfonylpiperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2529936.png)

![(alphaS)-alpha-[1-(4-Fluorophenethyl)-4-piperidinyl]-2,3-dimethoxybenzyl alcohol](/img/structure/B2529940.png)

![2-[2-(2-Aminophenyl)vinyl]-5,7-dimethylquinolin-8-ol](/img/structure/B2529941.png)

![3-(3,4-dimethylphenyl)-5-(3-fluorobenzyl)-7,8-dimethoxy-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2529942.png)

![Tert-butyl 1-(hydroxymethyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B2529943.png)

![5-(N-(benzo[d][1,3]dioxol-5-ylmethyl)sulfamoyl)-N-(thiophen-2-ylmethyl)furan-2-carboxamide](/img/structure/B2529944.png)

![N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-ethoxybenzamide](/img/structure/B2529945.png)

![2-(5-{[(4-tert-butylphenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(furan-2-yl)methyl]acetamide](/img/structure/B2529947.png)